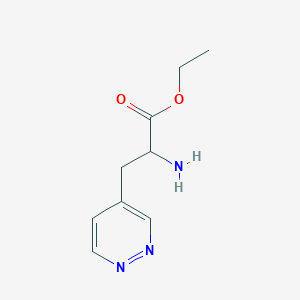![molecular formula C17H26N2O2 B13562091 tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate](/img/structure/B13562091.png)
tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a methyl group, and a tetrahydroquinoline moiety
Métodos De Preparación
The synthesis of tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate involves several steps. One reported method starts with the reaction of 1-methyl-1H-pyrazol-5-amine with chloro(triphenyl)methane to obtain 1-methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-carbonitrile. This intermediate is then subjected to a series of reactions including reduction, esterification, and condensation to yield the final product . Industrial production methods typically involve similar multi-step synthetic routes, optimized for higher yields and purity.
Análisis De Reacciones Químicas
tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
tert-butyl N-[(1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate:
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Propiedades
Fórmula molecular |
C17H26N2O2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate |
InChI |
InChI=1S/C17H26N2O2/c1-12-6-8-14-10-13(7-9-15(14)18-12)11-19(5)16(20)21-17(2,3)4/h7,9-10,12,18H,6,8,11H2,1-5H3 |
Clave InChI |
HTFCPDJKRWVQQU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(N1)C=CC(=C2)CN(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate](/img/structure/B13562015.png)













